molecular formula C3H3ClN4O2 B7780628 4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride

4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride

Cat. No.: B7780628
M. Wt: 162.53 g/mol
InChI Key: LVNWHKAEEDWAGF-QHHAFSJGSA-N
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Preparation Methods

The synthesis of 4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride typically involves the following steps :

    Starting Materials: The synthesis begins with readily available starting materials such as 4-amino-1,2,5-oxadiazole and hydroxylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as thionyl chloride (SOCl2) to introduce the carboximidoyl chloride group.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the laboratory synthesis procedures with optimizations for yield and cost-effectiveness .

Chemical Reactions Analysis

4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride undergoes various chemical reactions, including :

    Substitution Reactions: The carboximidoyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding derivatives.

    Oxidation and Reduction: The amino-hydroxy group can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.

    Hydrolysis: The compound can hydrolyze in the presence of water or aqueous solutions, leading to the formation of oxadiazole derivatives and hydrochloric acid.

Common reagents used in these reactions include bases like sodium hydroxide (NaOH), acids like hydrochloric acid (HCl), and oxidizing agents like hydrogen peroxide (H2O2) .

Scientific Research Applications

4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride has a wide range of scientific research applications :

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride involves its interaction with various molecular targets and pathways . The compound’s reactivity allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application and context .

Comparison with Similar Compounds

4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride can be compared with other similar compounds, such as :

    4-Amino-1,2,5-oxadiazole-3-carboximidoyl chloride: Similar structure but lacks the hydroxy group, leading to different reactivity and applications.

    4-Amino-3-chloroximyl furazan: Contains a furazan ring instead of an oxadiazole ring, resulting in different chemical properties and uses.

    This compound:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(3E)-4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN4O2/c4-2(6-9)1-3(5)8-10-7-1/h9H,(H2,5,8)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNWHKAEEDWAGF-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NON=C1N)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=NON=C1N)/C(=N\O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147085-13-0
Record name 4 amino N hydroxy 1,2,5 oxadiazole 3 carbimidoyl chloride
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